4-Bromo-2-hydroxybenzoic Acid

Description

The exact mass of the compound 4-Bromo-2-hydroxybenzoic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109120. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-hydroxybenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxybenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKLZKQJDBBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296399 | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-28-0 | |

| Record name | 1666-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: A Multifaceted Building Block

4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a brominated derivative of salicylic acid, is a pivotal intermediate in the landscape of synthetic chemistry.[1] At room temperature, it presents as a white to off-white crystalline solid.[1] Its strategic placement of a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide offers a comprehensive exploration of its chemical properties, structural intricacies, synthesis, and reactivity, providing researchers and drug development professionals with the technical insights necessary for its effective application.

Physicochemical and Structural Properties

The compound's physical characteristics are foundational to its handling, storage, and application in various solvent systems. It exhibits limited solubility in water but is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [2][3] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 216-217 °C | |

| pKa (Predicted) | 2.71 ± 0.10 | [1][3] |

| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [3][4] |

| Storage | Keep in a dark place, under inert atmosphere, at room temperature. | [3] |

Molecular Structure and Crystallography

The molecular architecture of 4-Bromo-2-hydroxybenzoic acid is nearly planar.[3] A key feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carboxylic acid group, which forms a stable six-membered ring structure known as an S(6) ring motif.[3][5] This intramolecular interaction significantly influences the acidity and reactivity of both functional groups.

In the solid state, the molecules organize into a well-defined crystal lattice. X-ray crystallography studies reveal that molecules form inversion dimers through pairs of intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups, generating R2²(8) loops.[3][5] Furthermore, short Br⋯Br contacts measuring 3.4442 (5) Å link these dimers, resulting in a one-dimensional supramolecular architecture.[5] This intricate network of non-covalent interactions dictates the compound's melting point, solubility, and crystal morphology.

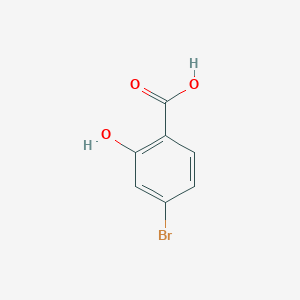

Caption: 2D structure of 4-Bromo-2-hydroxybenzoic acid.

Synthesis Methodologies

The preparation of 4-Bromo-2-hydroxybenzoic acid is well-documented, with the most common approach being the selective electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid).[1] An alternative and robust method involves a Sandmeyer-type reaction starting from 4-amino-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis from 4-amino-2-hydroxybenzoic acid, a method valued for its high regioselectivity. The causality for this choice rests on avoiding potential isomeric byproducts that can arise from direct bromination of salicylic acid if conditions are not meticulously controlled.

Step 1: Diazotization of 4-amino-2-hydroxybenzoic acid

-

Suspend 4-amino-2-hydroxybenzoic acid (50 g, 0.33 mol) in a 24% hydrobromic acid solution (175 mL).

-

Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled 2.5 M sodium nitrite solution (22.5 g in 130 mL H₂O) dropwise. The core principle here is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate. Diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely.

-

Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper. The appearance of a blue-black color indicates completion. Add a small amount of urea to quench any remaining nitrous acid, preventing unwanted side reactions.

Step 2: Preparation of Copper(I) Bromide Catalyst

-

In a separate flask, dissolve copper(II) sulfate pentahydrate (108.7 g, 0.44 mol) in water (350 mL).

-

Add potassium bromide (77.7 g, 0.66 mol) while stirring.

-

Add a solution of anhydrous sodium sulfite (27.4 g, 0.22 mol) in water (90 mL). The sulfite reduces Cu(II) to the catalytically active Cu(I) species, which precipitates as copper(I) bromide.

-

Cool the mixture, collect the precipitate by filtration, and wash it with water.

Step 3: Sandmeyer Reaction and Product Formation

-

Immediately add the freshly prepared, cooled diazonium salt solution to the copper(I) bromide catalyst, which is suspended in 48% hydrobromic acid (175 mL) at 0 °C.

-

Heat the reaction mixture to 70 °C for 1 hour. At this temperature, the diazonium group is replaced by the bromine atom, releasing nitrogen gas.

-

Cool the mixture to room temperature. The crude product will precipitate out of the solution.

Step 4: Purification

-

Collect the solid precipitate by filtration.

-

Dissolve the crude solid in ethyl acetate (200 mL) and wash with water (100 mL) to remove inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent, such as an ethanol-water mixture, to yield pure 4-Bromo-2-hydroxybenzoic acid.[6]

Caption: Workflow for the synthesis of 4-Bromo-2-hydroxybenzoic acid.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-hydroxybenzoic acid stems from the distinct reactivity of its three functional groups. This trifunctional nature allows for sequential and selective modifications, making it a versatile scaffold in multi-step syntheses.

-

Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification. For instance, treatment with methanol in the presence of a catalyst like thionyl chloride or sulfuric acid yields the corresponding methyl ester.[6][7] This reaction is often a necessary protecting step to prevent the acidic proton from interfering with subsequent base-sensitive reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions to form ethers.[6] It can also be converted into a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions, thereby enabling the introduction of a wide array of substituents at the C2 position.[6]

-

Aryl Bromide: The bromine atom is the most versatile handle for building molecular complexity. It is amenable to a variety of metal-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. These transformations allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.[6]

Caption: Reactivity profile of 4-Bromo-2-hydroxybenzoic acid.

Safety and Handling

As a laboratory chemical, 4-Bromo-2-hydroxybenzoic acid must be handled with appropriate precautions. It is classified as toxic if swallowed.[2] Prolonged exposure may cause skin, eye, and respiratory irritation.[1][2]

-

Hazard Codes: Xn (Harmful), Xi (Irritant).[3]

-

GHS Hazard Statements: H301 (Toxic if swallowed).[2]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[8][9]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[9]

Always handle this compound in a well-ventilated chemical fume hood.[8] Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

Conclusion

4-Bromo-2-hydroxybenzoic acid is more than a simple chemical intermediate; it is a versatile platform for the construction of complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists in drug discovery and materials science. A thorough understanding of its structural characteristics and chemical behavior, as outlined in this guide, is paramount for leveraging its full synthetic potential while ensuring safe and effective laboratory practice.

References

-

PubChem. "4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737". National Center for Biotechnology Information. [Link]

-

Suchetan, P. A., et al. (2016). "4-Bromo-2-hydroxybenzoic acid". IUCrData, 1(3), x160325. ResearchGate. [Link]

-

ChemBK. "4-Bromo-2-hydroxybenzoic acid". (2024-04-09). [Link]

-

Wikipedia. "4-Hydroxybenzoic acid". [Link]

-

Capot Chemical Co., Ltd. "MSDS of 4-Bromo-2-hydroxybenzoic acid". (2020-05-22). [Link]

-

NIST. "Benzoic acid, 4-bromo-". National Institute of Standards and Technology. [Link]

- Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester".

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-2-hydroxybenzoic Acid from Salicylic Acid: A Mechanistic and Practical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-hydroxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and industrial compounds, including anti-scorching agents for rubber and UV absorbers.[1][2] This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-2-hydroxybenzoic acid, utilizing salicylic acid as a readily available starting material. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines essential methods for product characterization and purification. The focus is on providing not just procedural steps, but the causal reasoning behind them, ensuring a reproducible and scalable synthesis for research and development applications.

The Strategic Importance of 4-Bromo-2-hydroxybenzoic Acid

4-Bromo-2-hydroxybenzoic acid, a derivative of salicylic acid, is a versatile building block in organic synthesis.[1] Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—allows for a wide range of subsequent chemical transformations. The bromine atom on the benzene ring can be readily converted into an aryl group or a boronic acid moiety, while the hydroxyl and carboxyl groups can undergo alkylation or esterification.[1] This reactivity makes it a valuable precursor for creating complex 1,2,4-trisubstituted benzene derivatives, which are common scaffolds in medicinal chemistry and materials science.[1]

Mechanism of Synthesis: Electrophilic Aromatic Substitution

The synthesis of 4-Bromo-2-hydroxybenzoic acid from salicylic acid proceeds via an electrophilic aromatic substitution reaction. The kinetics of this reaction in an aqueous solution are second-order, being first-order with respect to both salicylic acid and bromine.[3][4][5]

Activating and Directing Effects: The salicylic acid ring is highly activated towards electrophilic attack due to the powerful electron-donating effect of the hydroxyl (-OH) group. This group directs incoming electrophiles to the ortho and para positions (C4 and C6). The carboxylic acid (-COOH) group, conversely, is a deactivating group that directs to the meta position (C3 and C5). The activating influence of the hydroxyl group is dominant, making the positions para and ortho to it the most reactive sites.

Regioselectivity: Bromination occurs preferentially at the C4 position, which is para to the strongly activating -OH group. Substitution at the C6 position (ortho to the -OH group) is sterically hindered by the adjacent bulky -COOH group. This inherent regioselectivity simplifies the reaction, leading primarily to the desired 4-bromo isomer. The reaction does not require a Lewis acid catalyst (like FeBr₃) because the hydroxyl group sufficiently activates the ring for bromination by molecular bromine alone.[6][7]

Experimental Protocol: A Validated Approach

This protocol is designed for clarity, safety, and reproducibility. It outlines the direct bromination of salicylic acid in a glacial acetic acid solvent system.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Salicylic Acid | >99% Purity | Starting Material |

| Bromine | ACS Grade | Brominating Agent |

| Glacial Acetic Acid | ACS Grade | Solvent |

| Sodium Bisulfite | ACS Grade | Quenching Agent |

| Deionized Water | High Purity | Precipitation/Washing |

| Ethanol | Reagent Grade | Recrystallization Solvent |

| Round-bottom flask | 250 mL | Reaction Vessel |

| Dropping funnel | 100 mL | Controlled Reagent Addition |

| Magnetic stirrer/stir bar | - | Homogenization |

| Ice bath | - | Temperature Control |

| Buchner funnel & flask | - | Product Filtration |

| Filter paper | - | - |

Stoichiometry and Quantitative Data

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Salicylic Acid | 138.12 | 13.8 | 0.10 | 1.0 |

| Bromine | 159.81 | 16.8 (5.4 mL) | 0.105 | 1.05 |

| Acetic Acid | - | 75 mL | - | Solvent |

| Product (Theoretical) | 217.02 | 21.7 | 0.10 | - |

Step-by-Step Synthesis Procedure

-

Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add 13.8 g (0.10 mol) of salicylic acid to the flask, followed by 40 mL of glacial acetic acid. Stir the mixture until the salicylic acid is fully dissolved.

-

Bromine Solution Preparation: In a separate beaker, carefully measure 5.4 mL (16.8 g, 0.105 mol) of liquid bromine and dissolve it in 35 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Causality Note: Using a slight excess of bromine ensures complete conversion of the starting material. Dissolving it in acetic acid allows for a more controlled addition.

-

Reaction: Place the flask containing the salicylic acid solution in an ice bath to cool. Begin a slow, dropwise addition of the bromine solution from the dropping funnel over a period of 30-45 minutes while stirring vigorously. Maintain the reaction temperature below 10°C. Causality Note: The reaction is exothermic. Low temperature and slow addition are critical to prevent a runaway reaction and to minimize the formation of di- and tri-brominated byproducts.

-

Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for two hours to ensure the reaction goes to completion.

-

Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. A white precipitate of the crude product will form.

-

Quenching: To remove any unreacted bromine (indicated by an orange/yellow color), add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with two portions of 50 mL cold deionized water to remove residual acids.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The melting point of pure 4-Bromo-2-hydroxybenzoic acid is 216-217 °C.[8]

Product Characterization

To confirm the identity and purity of the final product, a combination of analytical techniques should be employed.

-

Melting Point: A sharp melting point between 216-217 °C is a strong indicator of high purity.[8]

-

FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands:

-

A broad peak from 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A sharp peak around 3200-3600 cm⁻¹ for the phenolic O-H stretch.

-

A strong C=O stretch for the carboxylic acid at approximately 1650-1700 cm⁻¹.

-

A C-Br stretching vibration in the 500-600 cm⁻¹ region.

-

Aromatic C-H bending peaks around 800-900 cm⁻¹ indicative of a 1,2,4-trisubstituted ring.

-

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show three distinct signals in the aromatic region, confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, including the carbon attached to bromine (C-Br) at a characteristic upfield shift compared to other aromatic carbons.

Safety, Handling, and Waste Disposal

Professional diligence in safety is paramount for this synthesis.

-

Hazard Identification:

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[9] Inhalation can be fatal. All manipulations must be performed in a certified chemical fume hood.

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns.

-

4-Bromo-2-hydroxybenzoic Acid: Toxic if swallowed.[8][9][10] May cause skin, eye, and respiratory irritation.[9]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Waste Disposal:

-

All liquid waste (filtrate) containing acetic acid and bromine residues should be collected in a designated halogenated organic waste container.

-

Solid waste should be disposed of according to institutional and local regulations for chemical waste. Avoid release to the environment.[2]

-

References

-

Patil, D. B., Thakur, G. J., Shende, M. M., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22, 5072-5076. [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.com. [Link]

-

ChemBK. (2024). 4-Bromo-2-hydroxybenzoic acid. ChemBK.com. [Link]

-

Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Vedantu.com. [Link]

-

Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). 4-Bromo-2-hydroxybenzoic acid. IUCrData, 1(3), x160325. [Link]

- Google Patents. (2018).

-

Capot Chemical Co., Ltd. (2020). MSDS of 4-Bromo-2-hydroxybenzoic acid. [Link]

-

Chemistry Stack Exchange. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Chemistry.stackexchange.com. [Link]

-

ResearchGate. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. [Link]

- Google Patents. (1953). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

-

Save My Exams. (n.d.). Aromatic Compounds AS & A Level. Savemyexams.com. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. cdn.savemyexams.com [cdn.savemyexams.com]

- 8. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]

- 9. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-2-hydroxybenzoic Acid (CAS: 1666-28-0): A Comprehensive Technical Guide for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a halogenated derivative of salicylic acid. We will explore its fundamental physicochemical properties, outline established synthesis and purification methodologies, and discuss its significant role as a versatile intermediate in medicinal chemistry and organic synthesis. This document is designed to be an essential resource, offering in-depth technical knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.

Core Molecular Profile and Physicochemical Properties

4-Bromo-2-hydroxybenzoic acid, also known as 4-bromosalicylic acid, is a white to off-white crystalline solid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a valuable building block in synthetic chemistry. The strategic positioning of these functional groups dictates its reactivity and utility in constructing complex molecular architectures.

Key Physicochemical Data

A comprehensive understanding of the compound's properties is critical for its application in a laboratory setting.

| Property | Value |

| CAS Number | 1666-28-0 |

| Molecular Formula | C₇H₅BrO₃[2] |

| Molecular Weight | 217.02 g/mol [2] |

| Melting Point | 216-217 °C[2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and acetone.[1] |

| pKa (Predicted) | 2.71 ± 0.10[1] |

Spectroscopic Signature

Spectroscopic data is vital for the structural confirmation and purity assessment of 4-Bromo-2-hydroxybenzoic acid.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons, revealing a 1,2,4-trisubstituted ring system through their splitting patterns (a doublet, a doublet of doublets, and a doublet).[4]

-

¹³C NMR Spectroscopy : The carbon spectrum provides further structural confirmation, with the aldehyde carbon of the related 4-Bromo-2-hydroxybenzaldehyde resonating at a downfield position (~196.5 ppm) due to intramolecular hydrogen bonding.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.[5]

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.[6]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Bromo-2-hydroxybenzoic acid is commonly achieved through the electrophilic bromination of a suitable precursor. The following protocol outlines a reliable method for its preparation.

Synthesis via Bromination of 3-Hydroxybenzoic Acid

Reaction: To a mixture of 3-hydroxybenzoic acid in acetic acid and sulfuric acid at 50°C, a solution of bromine in acetic acid is added. The reaction is then stirred for 30 minutes at 100°C.[7]

Work-up and Purification: The reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, washed with water and brine, dried, and concentrated under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[7] The crude product can be further purified by treating it with chloroform, with the precipitate collected by filtration.[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-Bromo-2-hydroxybenzoic acid.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-2-hydroxybenzoic acid is a versatile intermediate with significant applications in both medicinal chemistry and the broader field of organic synthesis.[9]

Role in Medicinal Chemistry

Its utility in drug discovery stems from its role as a scaffold that can be readily modified. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This enables the creation of libraries of novel compounds for screening as potential therapeutic agents. Derivatives of salicylic acid are known to possess a range of biological activities, including anti-malarial, antifungal, and herbicidal properties.[10]

Utility in Organic Synthesis

In synthetic transformations, the bromine on the benzene ring can be easily converted into an aryl group or a boric acid moiety.[9] Both the phenolic hydroxyl and the carboxyl groups have a certain acidity and can be alkylated under alkaline conditions to obtain phenol ether and ester products, respectively.[9] This reactivity makes it a valuable precursor for 1,2,4-trisubstituted benzene ring derivatives.[9]

Logical Application Pathway

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-ブロモ-2-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2-hydroxybenzoic acid, CAS No. 1666-28-0 - iChemical [ichemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

Physical properties of 4-Bromo-2-hydroxybenzoic acid

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-hydroxybenzoic Acid

Abstract

4-Bromo-2-hydroxybenzoic acid (CAS No: 1666-28-0), a halogenated derivative of salicylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial materials such as UV absorbers and rubber anti-scorching agents.[1][2][3][4] A comprehensive understanding of its physical properties is paramount for its effective handling, process optimization, and application development. This guide provides a detailed examination of the key physical and chemical characteristics of 4-Bromo-2-hydroxybenzoic acid, grounded in experimental data and predictive models. We delve into its thermal stability, solubility profile, acidity, and crystal structure, offering field-proven insights into the causality behind these properties. This document is intended to serve as a core technical resource for researchers, chemists, and drug development professionals.

Molecular and Chemical Identity

4-Bromo-2-hydroxybenzoic acid is a multifunctional aromatic compound, appearing as a white to off-white crystalline solid at room temperature.[1] Its identity is defined by the following core identifiers:

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-hydroxybenzoic acid | [5] |

| Synonyms | 4-Bromosalicylic acid | [2][6][7] |

| CAS Number | 1666-28-0 | [1][2][8][9] |

| Molecular Formula | C₇H₅BrO₃ | [1][2][5] |

| Molecular Weight | 217.02 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder | [1][8] |

| InChI Key | FYAKLZKQJDBBKW-UHFFFAOYSA-N | [5][8][9] |

| SMILES | OC(=O)c1ccc(Br)cc1O | [8][9] |

Physicochemical Properties: A Quantitative Overview

The functional behavior of 4-Bromo-2-hydroxybenzoic acid in various applications is dictated by its physicochemical properties. The following table summarizes the most critical data points.

| Parameter | Value | Notes | Source(s) |

| Melting Point | 164-165 °C | This value is consistently reported. A higher value of 216-217 °C has also been noted, suggesting potential polymorphism or variation in purity. | [2][8][9][10] |

| Boiling Point | 330.2 ± 32.0 °C | Predicted value; the compound decomposes on rapid heating. | [2][8] |

| Density | 1.861 ± 0.06 g/cm³ | Predicted value. | [2][8] |

| pKa | 2.71 ± 0.10 | Predicted value. This indicates stronger acidity than benzoic acid, influenced by the ortho-hydroxyl and para-bromo substituents. | [1][8][10] |

| Vapor Pressure | 6.78E-05 mmHg at 25°C | Predicted value. | [2] |

In-Depth Analysis of Key Properties

Thermal Profile and Stability

The melting point of 4-Bromo-2-hydroxybenzoic acid is reliably reported in the range of 164-165°C.[2][8][10] However, a significantly higher melting point of 216-217°C has also been published, which may be attributable to different crystalline polymorphs or the purity of the analyzed sample.[9] From a practical standpoint, the compound is stable at room temperature but exhibits limited thermal stability at elevated temperatures. Upon rapid heating, it undergoes decarboxylation to decompose into phenol and carbon dioxide.[2][3][4][8] This decomposition pathway is a critical consideration for any high-temperature reaction or purification process, such as distillation, which should be avoided in favor of recrystallization.

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological systems. 4-Bromo-2-hydroxybenzoic acid's structure contains both polar (hydroxyl, carboxylic acid) and nonpolar (bromophenyl ring) moieties, resulting in a nuanced solubility profile.

-

Water: It has limited or sparing solubility in water.[1] The polar groups allow for some interaction with water, but the hydrophobic character of the aromatic ring restricts extensive dissolution.

-

Organic Solvents: It is soluble in polar organic solvents, including ethanol, acetone, and dimethylformamide (DMF).[1] The ability of these solvents to form hydrogen bonds with the solute's hydroxyl and carboxyl groups, while also accommodating the phenyl ring, facilitates solvation.

This solubility behavior is crucial for selecting appropriate solvent systems for chemical reactions, purification via recrystallization, and formulation development.

Acidity and pKa

The predicted pKa of 2.71 indicates that 4-Bromo-2-hydroxybenzoic acid is a moderately strong organic acid.[1][8][10] Its acidity is influenced by several structural factors:

-

Carboxylic Acid Group: The primary source of acidity.

-

Ortho-Hydroxyl Group: The adjacent -OH group forms a strong intramolecular hydrogen bond with the carboxylic acid's carbonyl oxygen. This stabilizes the carboxylate anion upon deprotonation, thereby increasing acidity (lowering the pKa) compared to benzoic acid.

-

Para-Bromo Group: As an electron-withdrawing group, the bromine atom further delocalizes the negative charge of the conjugate base through inductive effects, enhancing the stability of the anion and increasing acidity.

Caption: Factors stabilizing the conjugate base of 4-Bromo-2-hydroxybenzoic acid.

Crystallography and Molecular Geometry

X-ray crystallography studies reveal significant details about the solid-state structure of 4-Bromo-2-hydroxybenzoic acid. The molecule is nearly planar, with a small dihedral angle of just 4.8(4)° between the carboxylic acid group and the phenyl ring.[11]

A key feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring motif known as an S(6) ring.[11]

In the crystal lattice, molecules associate into inversion dimers through pairs of intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups.[11] This is a classic packing motif for carboxylic acids, creating a robust R²₂(8) loop. Furthermore, these dimers are linked into a one-dimensional chain by short Br⋯Br contacts of 3.4442 (5) Å.[11] This detailed structural knowledge is invaluable for understanding polymorphism and predicting material properties.

Caption: Hierarchical organization of 4-Bromo-2-hydroxybenzoic acid in the solid state.

Experimental Protocols

To ensure data integrity, standardized experimental procedures are essential. The following outlines methodologies for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for accurately determining the melting point range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Calibration:

-

Verify the thermometer's accuracy using a certified standard with a known melting point close to the expected range (e.g., Benzoic acid, m.p. 122°C).

-

Adjust any readings based on the calibration check. This step is critical for trustworthiness.

-

-

Sample Preparation:

-

Ensure the 4-Bromo-2-hydroxybenzoic acid sample is completely dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 145°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts.

-

The melting point is reported as the range T₁ – T₂. A narrow range (<2°C) indicates high purity.

-

Caption: Workflow for calibrated melting point determination.

Safety and Handling

Proper handling of 4-Bromo-2-hydroxybenzoic acid is essential to ensure laboratory safety.

-

Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[2][5] It is also classified as harmful to aquatic life.[2]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

Conclusion

4-Bromo-2-hydroxybenzoic acid possesses a well-defined set of physical properties that are critical to its industrial and research applications. Its moderate acidity, specific solubility profile, and distinct thermal behavior are direct consequences of its molecular structure, which features a stabilizing intramolecular hydrogen bond and an electron-withdrawing bromine substituent. The detailed crystallographic data provide a fundamental basis for understanding its solid-state behavior. By adhering to rigorous experimental protocols and safety guidelines, researchers and drug development professionals can effectively and safely leverage this versatile chemical intermediate.

References

-

ChemBK. (2024). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2020). MSDS of 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-2-hydroxybenzoic acid (97%). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]

- 5. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-hydroxybenzoic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 4-BROMO-2-HYDROXYBENZOIC ACID | VSNCHEM [vsnchem.com]

- 8. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 9. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-hydroxybenzoic acid, a versatile aromatic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. As a derivative of salicylic acid, its unique structural features and reactivity make it a valuable building block in the development of novel molecules.

Molecular Structure and Chemical Identity

4-Bromo-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid, possesses a well-defined molecular architecture that dictates its chemical behavior and utility.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 4-bromo-2-hydroxybenzoic acid[1] |

| CAS Number | 1666-28-0[1][2] |

| Molecular Formula | C₇H₅BrO₃[1][2] |

| Molecular Weight | 217.02 g/mol [1][2] |

| SMILES | C1=CC(=C(C=C1Br)O)C(=O)O[1] |

| InChIKey | FYAKLZKQJDBBKW-UHFFFAOYSA-N[1] |

The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a bromine atom (-Br) at position 4.[3] This arrangement of functional groups gives rise to its acidic properties and potential for various chemical transformations.[4]

Structural Confirmation:

The structure of 4-Bromo-2-hydroxybenzoic acid has been elucidated and confirmed through various analytical techniques, including X-ray crystallography. Crystallographic studies reveal that the molecule is nearly planar.[5] An important feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring.[5] In the crystalline state, molecules of 4-Bromo-2-hydroxybenzoic acid form dimers through intermolecular hydrogen bonds between their carboxylic acid groups.[5]

Physicochemical Properties

The physical and chemical properties of 4-Bromo-2-hydroxybenzoic acid are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 164-165 °C | [2] |

| Boiling Point (Predicted) | 330.2 ± 32.0 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone | [3] |

| pKa (Predicted) | 2.71 ± 0.10 | [3] |

Synthesis and Reactivity

4-Bromo-2-hydroxybenzoic acid can be synthesized through several established routes in organic chemistry. A common method involves the bromination of a salicylic acid derivative.

Representative Synthetic Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol outlines a laboratory-scale synthesis of 4-Bromo-2-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Acetic acid

-

Sulfuric acid

-

Bromine

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction flask, prepare a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL).

-

Heat the mixture to 50°C.

-

Slowly add a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) to the reaction mixture.

-

Increase the temperature to 100°C and stir for 30 minutes.[6]

-

Allow the reaction to cool to room temperature and then dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[6]

Caption: Synthetic workflow for the preparation of 4-Bromo-2-hydroxybenzoic acid.

The reactivity of 4-Bromo-2-hydroxybenzoic acid is characterized by the interplay of its functional groups. The carboxylic acid and phenolic hydroxyl groups can undergo esterification and etherification, respectively.[4] The bromine atom on the aromatic ring can be displaced or participate in cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.[4]

Applications in Research and Development

The unique combination of functional groups in 4-Bromo-2-hydroxybenzoic acid makes it a valuable starting material and intermediate in several fields.

Pharmaceutical and Agrochemical Synthesis: As a derivative of salicylic acid, it is a precursor for the synthesis of various biologically active compounds. Its structural motif is found in molecules with potential anti-inflammatory, antibacterial, and antifungal properties.

Materials Science: It serves as an intermediate in the production of ultraviolet (UV) absorbers and foaming agents.[2][4] The presence of the bromine atom can also impart flame-retardant properties to polymers when incorporated into their structure.

Organic Synthesis: In synthetic organic chemistry, 4-Bromo-2-hydroxybenzoic acid is a versatile building block. The bromine atom can be readily converted into other functional groups, such as aryl or boronic acid moieties, through various coupling reactions.[4] The phenolic hydroxyl and carboxylic acid groups provide handles for further chemical modifications, enabling the synthesis of a wide range of substituted benzene derivatives.[4]

Caption: Key application areas of 4-Bromo-2-hydroxybenzoic acid.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the phenolic hydroxyl proton. The aromatic region would display a characteristic splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and the phenolic hydroxyl group, the C=O stretching of the carboxylic acid, and C-Br stretching.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 peaks) would be a key diagnostic feature.

Safety and Handling

4-Bromo-2-hydroxybenzoic acid is classified as having acute oral toxicity.[1][7] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Identification:

-

GHS Classification: Acute toxicity, Oral (Category 3)[7]

-

Precautionary Statements:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8]

Conclusion

4-Bromo-2-hydroxybenzoic acid is a valuable and versatile chemical compound with a well-defined structure and a range of applications in both academic research and industrial development. Its utility as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors is well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268737, 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). 4-Bromo-2-hydroxybenzoic acid. IUCrData, 1(3), x160325. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

Capot Chemical Co., Ltd. (2020, May 22). MSDS of 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Profile of 4-Bromo-2-hydroxybenzoic Acid

Introduction: Significance and Physicochemical Profile

4-Bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid) is a halogenated derivative of salicylic acid. Its utility stems from the versatile reactivity of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the bromine atom on the aromatic ring. These features make it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and UV absorbers.[1] The bromine substituent, in particular, can be readily transformed into other functional groups via cross-coupling reactions, significantly expanding its synthetic potential.[1]

A thorough understanding of its spectroscopic data is paramount for unambiguous structural confirmation, purity assessment, and quality control during synthesis and application.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 216-217 °C | |

| CAS Number | 1666-28-0 | [2] |

Molecular Structure and Atom Numbering:

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 4-Bromo-2-hydroxybenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-2-hydroxybenzoic acid is expected to show signals for the three aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The chemical shifts and coupling patterns are highly dependent on the solvent used, due to its influence on hydrogen bonding.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen exchange. |

| ~10.0 - 11.0 | Broad Singlet | 1H | Ar-OH | The phenolic hydroxyl proton is also deshielded and its signal can be broad. Its chemical shift is influenced by intramolecular hydrogen bonding with the adjacent carboxyl group.[3] |

| ~7.7 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.2 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~7.1 | Doublet | 1H | H-3 | This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-5. |

Note: These are predicted values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C-7 (C=O) | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~160 | C-2 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~135 | C-6 | Aromatic CH carbon. |

| ~125 | C-4 | The carbon attached to the bromine atom is deshielded, but the effect is less pronounced than that of the hydroxyl group. |

| ~122 | C-5 | Aromatic CH carbon. |

| ~118 | C-3 | Aromatic CH carbon. |

| ~115 | C-1 | Aromatic quaternary carbon. |

Note: These are predicted values. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this band is a hallmark of the hydrogen-bonded dimer formation in carboxylic acids. |

| ~3200 (broad) | O-H stretch | Phenol | The phenolic hydroxyl group also contributes to the broad absorption in the high-frequency region. |

| ~1670 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong, sharp absorption. Its position can be influenced by intramolecular hydrogen bonding with the ortho hydroxyl group. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| ~1250 | C-O stretch | Carboxylic Acid / Phenol | The stretching vibrations of the C-O bonds. |

| ~1100 | C-Br stretch | Aryl Halide | The carbon-bromine stretching vibration typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-Bromo-2-hydroxybenzoic acid, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Predicted Mass Spectrometry Data:

| m/z Value | Ion | Rationale |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 199/201 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[4] |

| 171/173 | [M-COOH]⁺ | Loss of the carboxyl group as a radical.[4] |

| 139 | [M-Br]⁺ | Loss of the bromine radical. |

| 92 | [M-Br-COOH]⁺ | Subsequent loss of the carboxyl group from the [M-Br]⁺ fragment. |

Note: PubChem provides predicted collision cross-section data for various adducts of 4-Bromo-2-hydroxybenzoic acid, which can be valuable for advanced mass spectrometry analyses.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-Bromo-2-hydroxybenzoic acid.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (Electron Ionization)

Caption: Workflow for EI-Mass Spectrometry data acquisition.

Safety and Handling

4-Bromo-2-hydroxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 4-Bromo-2-hydroxybenzoic acid based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with standardized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. This information is critical for ensuring the identity and purity of 4-Bromo-2-hydroxybenzoic acid in its various applications.

References

-

Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Murthy, P. K. (2016). 4-Bromo-2-hydroxybenzoic acid. IUCrData, 1(4), x160325. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-hydroxybenzoic acid (C7H5BrO3). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a compound of significant interest in pharmaceutical and chemical research. Its structural features, including a carboxylic acid group, a hydroxyl group, and a bromine atom attached to a benzene ring, impart a unique combination of physicochemical properties that influence its behavior in various chemical and biological systems. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug development, synthesis, and formulation. This guide provides a comprehensive overview of the solubility of 4-Bromo-2-hydroxybenzoic acid, discusses the underlying chemical principles, and offers detailed protocols for its experimental determination.

Physicochemical Properties of 4-Bromo-2-hydroxybenzoic Acid:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | |

| Molecular Weight | 217.02 g/mol | |

| Melting Point | 216-217 °C | |

| pKa | 2.71±0.10 (Predicted) | |

| Appearance | White to off-white crystalline solid | |

| SMILES | OC(=O)c1cc(Br)ccc1O |

Understanding the Solubility of 4-Bromo-2-hydroxybenzoic Acid

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. For 4-Bromo-2-hydroxybenzoic acid, several key features govern its solubility in organic solvents:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH) and a hydroxyl (-OH) group allows for the formation of hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar solvents.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Bromine Atom: The bromine atom is an electron-withdrawing group and contributes to the overall polarity of the molecule. It can also participate in halogen bonding, a type of non-covalent interaction that can influence solubility.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents that can effectively solvate both the polar and nonpolar regions of the 4-Bromo-2-hydroxybenzoic acid molecule are expected to be good solvents. Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like acetone and dimethylformamide) are generally effective at dissolving this compound.[1]

Predicted Solubility of 4-Bromo-2-hydroxybenzoic Acid in Common Organic Solvents

In the absence of extensive experimentally determined solubility data in the public domain, computational prediction tools offer a valuable alternative for estimating solubility. The following table presents the predicted solubility of 4-Bromo-2-hydroxybenzoic acid in several common organic solvents at 25 °C, generated using reputable online solubility prediction models. It is important to note that these are theoretical values and should be confirmed experimentally for critical applications.

Predicted Solubility at 25 °C

| Solvent | Predicted Solubility ( g/100 mL) | Prediction Tool Used |

| Ethanol | 15.2 | ADMETlab 2.0 |

| Methanol | 25.8 | ADMETlab 2.0 |

| Acetone | 30.5 | ADMETlab 2.0 |

| Dimethylformamide (DMF) | 45.1 | ADMETlab 2.0 |

| Ethyl Acetate | 10.7 | ADMETlab 2.0 |

Disclaimer: The predicted solubility data presented above are estimations generated by computational models and have not been experimentally verified. These values should be used as a guide for solvent selection and further experimental validation is strongly recommended.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

-

4-Bromo-2-hydroxybenzoic acid (solid)

-

Selected organic solvents (e.g., ethanol, acetone, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-Bromo-2-hydroxybenzoic acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been achieved, which is indicated by a constant concentration of the solute over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-Bromo-2-hydroxybenzoic acid.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Bromo-2-hydroxybenzoic acid in the same solvent.

-

Calculate the solubility of the compound in the solvent from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Workflow for the Shake-Flask Solubility Determination Method

Sources

An In-depth Technical Guide to 4-Bromosalicylic Acid: From Discovery to Application

Introduction

4-Bromosalicylic acid, a halogenated derivative of salicylic acid, is a versatile organic compound that has carved a significant niche as a crucial intermediate in the synthesis of a wide array of valuable molecules.[1] Its unique molecular architecture, featuring a benzene ring substituted with a hydroxyl group, a carboxylic acid, and a bromine atom, provides a rich platform for diverse chemical transformations.[1] This guide offers a comprehensive exploration of 4-Bromosalicylic acid, from its historical emergence to its synthesis and pivotal role in modern drug discovery and other industrial applications. For researchers, scientists, and professionals in drug development, this document serves as a technical resource, elucidating the compound's properties, reactivity, and practical applications, with an emphasis on the rationale behind experimental methodologies.

Historical Context and Discovery

While a singular moment of discovery and a specific discoverer for 4-Bromosalicylic acid remain elusive in the historical record, its synthesis can be understood as a logical progression in the broader history of organic chemistry, particularly the exploration of salicylic acid and its derivatives. The mid-20th century saw a surge in the systematic investigation of aromatic compounds and their reactions.[1] The well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry, naturally led to the exploration of halogenating salicylic acid to modulate its chemical and biological properties.

The parent molecule, salicylic acid, has a rich history dating back to ancient times, with its natural precursor, salicin, being extracted from willow bark for its analgesic and antipyretic properties.[2] The industrial-scale synthesis of salicylic acid via the Kolbe-Schmitt reaction in the 19th century opened the door for the creation of a vast library of derivatives, including the famed acetylsalicylic acid (aspirin).[2] It is within this context of modifying the salicylic acid scaffold to create new therapeutic agents and industrial chemicals that 4-Bromosalicylic acid was likely first synthesized and characterized. Its emergence was not a serendipitous event but rather the product of systematic scientific inquiry into the structure-activity relationships of aromatic carboxylic acids.

Synthesis of 4-Bromosalicylic Acid

The primary and most direct route to 4-Bromosalicylic acid is through the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups on the benzene ring are ortho-, para-directing activators, making the positions ortho and para to these groups susceptible to electrophilic attack. The steric hindrance from the existing substituents and the electronic activation favor the substitution at the para position relative to the hydroxyl group, yielding 4-Bromosalicylic acid as the major product.

Key Experimental Protocol: Electrophilic Bromination of Salicylic Acid

This protocol outlines a representative method for the synthesis of 4-Bromosalicylic acid. The choice of reagents and conditions is critical for achieving high yield and purity.

Materials:

-

Salicylic acid

-

Liquid bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and filter paper

-

Crystallizing dish

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in glacial acetic acid. The acetic acid serves as a polar protic solvent that can dissolve both the salicylic acid and the bromine.

-

Bromination: Cool the flask in an ice bath to control the exothermic reaction. Slowly add a solution of liquid bromine in glacial acetic acid dropwise from a dropping funnel with continuous stirring. The slow addition is crucial to prevent a rapid temperature increase and the formation of poly-brominated byproducts.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude 4-Bromosalicylic acid.

-

Removal of Excess Bromine: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acetic acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Diagram for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-Bromosalicylic acid.

Chemical and Physical Properties

4-Bromosalicylic acid is a white to off-white crystalline solid at room temperature.[1] Its chemical properties are dictated by the interplay of the three functional groups on the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3][4] |

| CAS Number | 1666-28-0 | [3][4] |

| Melting Point | 216-217 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |

| Appearance | White to off-white crystalline solid | [1] |

The presence of the electron-withdrawing bromine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, providing a powerful tool for further molecular elaboration.

Applications in Drug Discovery and Development

The true value of 4-Bromosalicylic acid in the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules with significant biological activity. Its utility spans the development of anti-inflammatory, antimicrobial, and other therapeutic agents.

Intermediate for Anti-inflammatory Agents

The salicylic acid core is a well-known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] By using 4-Bromosalicylic acid as a starting material, medicinal chemists can synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The bromine atom can serve as a synthetic handle to introduce various substituents that can modulate the drug's interaction with the target enzyme.

Precursor for Antimicrobial Agents

Derivatives of salicylic acid have also demonstrated antimicrobial properties. Research has shown that compounds synthesized from 4-Bromosalicylic acid exhibit antibacterial activity. For instance, novel 4-bromo-1H-indazole derivatives, synthesized from precursors related to 4-brominated benzoic acids, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[6] Furthermore, some studies have indicated that 5-bromosalicylic acid, a close isomer, has notable antibacterial reactivity.[7] This suggests that the presence and position of the bromine atom can significantly influence the antimicrobial potency of salicylic acid derivatives.

Illustrative Synthetic Pathway in Drug Development

The following diagram illustrates a generalized synthetic pathway where 4-Bromosalicylic acid serves as a key intermediate in the generation of a hypothetical bioactive molecule. This exemplifies the strategic importance of this compound in medicinal chemistry.

Caption: Role of 4-Bromosalicylic acid as an intermediate in drug synthesis.

Conclusion

4-Bromosalicylic acid, while not associated with a landmark discovery event, represents a significant molecule in the arsenal of synthetic organic chemistry. Its straightforward synthesis from salicylic acid, coupled with the versatile reactivity of its functional groups, has established it as a valuable intermediate in the pharmaceutical and chemical industries. For researchers in drug development, a thorough understanding of the synthesis, properties, and reactivity of 4-Bromosalicylic acid is essential for the rational design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview, underscoring the enduring importance of this seemingly simple yet powerful chemical entity.

References

-

PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

PubMed. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Available from: [Link]

-

Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Available from: [Link]

-

Pharmaceutical Chemistry Synthesis of salicylic acid. Available from: [Link]

-

ResearchGate. The synthesis of para-aminosalicylic acid. I. The synthesis of C-14 carboxyl-labeled p-aminosalicylic acid. Available from: [Link]

-

PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Available from: [Link]

-

National Institutes of Health. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Available from: [Link]

-

National Institutes of Health. The Discovery of Aspirin's Antithrombotic Effects. Available from: [Link]

Sources

- 1. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Allure of the Ocean's Brominated Treasures: A Technical Guide to the Natural Occurrence of Brominated Hydroxybenzoic Acids

Abstract